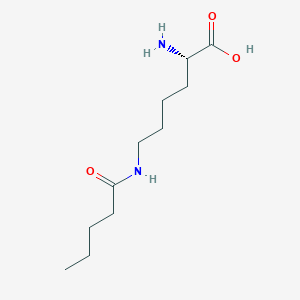
Lysine(butyryl)-oh (H-L-Lys(Butanoyl)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysine(butyryl)-OH is a compound that features a lysine residue modified by the addition of a butyryl group. This modification is a type of post-translational modification that can significantly impact the function and behavior of proteins. Lysine butyrylation is one of several types of lysine acylations, which also include acetylation, propionylation, and crotonylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lysine(butyryl)-OH typically involves the reaction of lysine with butyric anhydride or butyryl chloride under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group of lysine on the carbonyl carbon of the butyryl reagent, forming an amide bond .
Industrial Production Methods
In an industrial setting, the production of Lysine(butyryl)-OH can be scaled up using similar chemical reactions but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Lysine(butyryl)-OH can undergo various chemical reactions, including:
Oxidation: The butyryl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The butyryl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyryl group can yield butyric acid, while reduction can produce butylamine .
Scientific Research Applications
Lysine(butyryl)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study post-translational modifications and their effects on protein function.
Industry: It is used in the development of novel therapeutics and diagnostic tools.
Mechanism of Action
The mechanism by which Lysine(butyryl)-OH exerts its effects involves the modification of lysine residues on proteins, which can alter their structure and function. This modification is typically catalyzed by lysine acetyltransferases (KATs) and can be reversed by histone deacetylases (HDACs). The butyryl group can affect protein-protein interactions, DNA binding, and enzymatic activity .
Comparison with Similar Compounds
Lysine(butyryl)-OH is similar to other lysine acylation compounds such as:
Lysine(acetyl)-OH: Involves the addition of an acetyl group.
Lysine(propionyl)-OH: Involves the addition of a propionyl group.
Lysine(crotonyl)-OH: Involves the addition of a crotonyl group.
Uniqueness
Lysine(butyryl)-OH is unique in its specific impact on protein function and gene regulation. The butyryl group provides distinct chemical properties that can influence protein stability and interactions differently compared to other acyl groups .
List of Similar Compounds
- Lysine(acetyl)-OH
- Lysine(propionyl)-OH
- Lysine(crotonyl)-OH
- Lysine(succinyl)-OH
- Lysine(malonyl)-OH
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2S)-2-amino-6-(pentanoylamino)hexanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-2-3-7-10(14)13-8-5-4-6-9(12)11(15)16/h9H,2-8,12H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
OMKVYVXXHQKENF-VIFPVBQESA-N |
Isomeric SMILES |
CCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



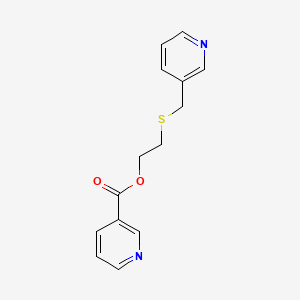
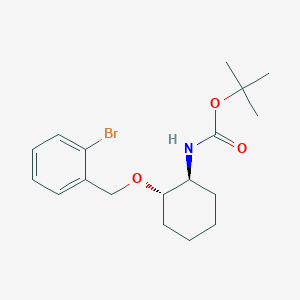
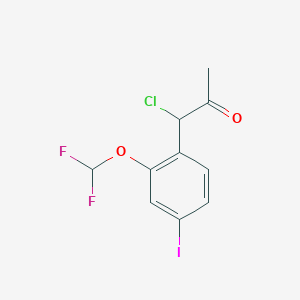


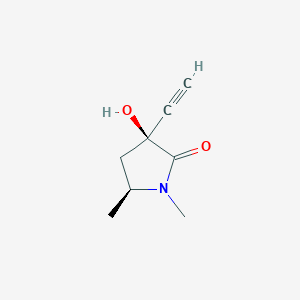
![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
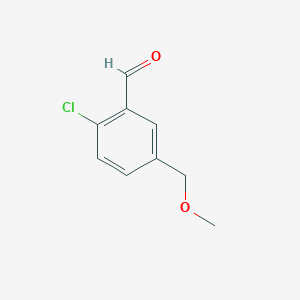
![carbanide;cobalt(3+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-methylidene-oxido-λ5-phosphanyl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide](/img/structure/B14040858.png)
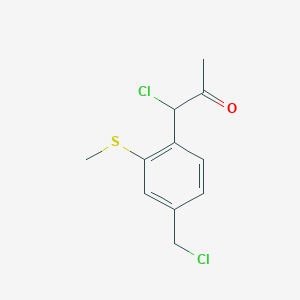
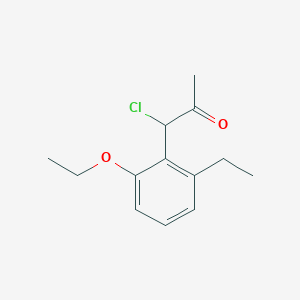

![5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B14040877.png)
